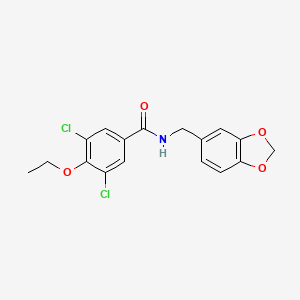![molecular formula C15H15FO3 B6077821 {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol, also known as FBM, is a chemical compound that has been studied for its potential use in scientific research. FBM is a white crystalline powder that has a molecular weight of 264.29 g/mol and a melting point of 126-128°C.
Mechanism of Action
The mechanism of action of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol is not fully understood, but it is thought to act as an SSRI by inhibiting the reuptake of serotonin. {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has also been shown to reduce the production of pro-inflammatory cytokines in vitro, which suggests that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to increase the levels of serotonin in the brain, which suggests that it may have potential as an antidepressant. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to reduce inflammation in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to have potential as an SSRI and as an anti-inflammatory agent, which makes it a promising compound for further research. However, one limitation of using {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol. One potential direction is to further investigate its potential as an SSRI and to determine its efficacy in treating depression. Another potential direction is to investigate its potential as an anti-inflammatory agent and to determine its efficacy in treating inflammatory diseases. Additionally, it may be useful to investigate the mechanism of action of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in more detail in order to design more targeted experiments. Finally, it may be useful to investigate the potential side effects of {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol in order to determine its safety for use in humans.
Synthesis Methods
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with 3-fluorobenzyl bromide in the presence of a base, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a benzyl group. The final step involves the removal of the benzyl group with hydrogenolysis to yield {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol.
Scientific Research Applications
{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential anti-inflammatory effects. {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to inhibit the reuptake of serotonin in vitro, which suggests that it may have antidepressant properties. Additionally, {4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol has been shown to reduce inflammation in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADBAECVGCLWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)
![3-(1-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-1-propanol](/img/structure/B6077777.png)


![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)